7-Aminoflavone

説明

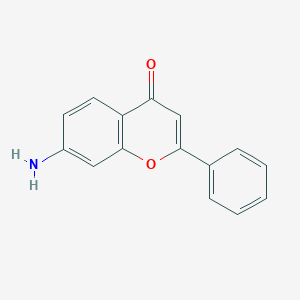

Structure

2D Structure

特性

IUPAC Name |

7-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKYGCPGCBEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584331 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-18-4 | |

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Aminoflavone and Its Derivatives

Classical Synthetic Routes for 7-Aminoflavone

Traditional methods for synthesizing the this compound core often begin with appropriately substituted 2-hydroxyacetophenone (B1195853) precursors. These routes typically involve the construction of the flavone (B191248) ring system, followed by the introduction or unmasking of the C-7 amino group.

A conventional and well-established pathway to this compound starts with 2-hydroxy-4-nitroacetophenone. This multi-step synthesis is a cornerstone of flavonoid chemistry.

The general sequence is as follows:

Esterification: The phenolic hydroxyl group of 2-hydroxy-4-nitroacetophenone is first acylated, typically using benzoyl chloride in the presence of a base like pyridine (B92270) or potassium carbonate. This forms an ester intermediate.

Baker-Venkataraman Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide) to induce an intramolecular acyl transfer, known as the Baker-Venkataraman rearrangement. This step generates a 1-(2-hydroxy-4-nitrophenyl)-3-phenyl-1,3-propanedione intermediate.

Cyclization: The 1,3-diketone intermediate is then cyclized under acidic conditions, often using sulfuric acid in a solvent like glacial acetic acid. This acid-catalyzed dehydration reaction closes the heterocyclic C-ring to form the flavone core, yielding 7-nitroflavone.

Reduction: The final step is the reduction of the nitro group at the C-7 position to the desired primary amine. researcher.life This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using metal salts in an acidic medium (e.g., tin(II) chloride in hydrochloric acid). researcher.life This classical route, while reliable, involves multiple steps and sometimes harsh reaction conditions. researcher.life

A summary of the transformation is presented in the table below.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Benzoyl chloride, Base (e.g., Pyridine) | 2-Benzoyloxy-4-nitroacetophenone |

| 2 | Rearrangement | Base (e.g., KOH) | 1-(2-hydroxy-4-nitrophenyl)-3-phenyl-1,3-propanedione |

| 3 | Cyclization | Acid (e.g., H₂SO₄), Acetic Acid | 7-Nitroflavone |

An alternative classical approach utilizes a starting material where the nitrogen functionality is already in place, albeit in a protected form. Using 4-acetamido-2-hydroxyacetophenone allows the flavone skeleton to be constructed prior to revealing the final amino group. The acetamido group serves as a stable protecting group for the amine throughout the synthesis.

The synthetic sequence mirrors the nitro-group pathway:

Acylation and Rearrangement: 4-acetamido-2-hydroxyacetophenone undergoes acylation with benzoyl chloride, followed by the Baker-Venkataraman rearrangement to form the corresponding 1,3-diketone, 1-(4-acetamido-2-hydroxyphenyl)-3-phenyl-1,3-propanedione.

Cyclization: Acid-catalyzed cyclization of the diketone affords 7-acetamidoflavone.

Deprotection: The final step involves the hydrolysis of the acetamido group to liberate the free amine. This is typically achieved by heating in the presence of an acid (e.g., aqueous hydrochloric acid) or a base, yielding the target this compound.

This route is advantageous as it avoids the often harsh conditions required for nitro group reduction, which can be incompatible with other sensitive functional groups that may be present on the molecule. researcher.life

Advanced Synthetic Strategies for Aminoflavone Derivatives

Modern organic synthesis has introduced more sophisticated and efficient methods for creating aminoflavone derivatives. These strategies offer improvements in terms of reaction conditions, yield, and the ability to introduce a wide range of substituents, facilitating the development of diverse compound libraries.

Molecular hybridization is a contemporary drug design strategy that involves the covalent combination of two or more distinct pharmacophoric units to create a single new hybrid molecule. wikipedia.org This approach aims to produce compounds that may have improved affinity and efficacy, a modified selectivity profile, or a dual mode of action that is more than the simple sum of the parent molecules. wikipedia.org

In the context of aminoflavones, this strategy is used to link the aminoflavone scaffold to other biologically active moieties. The amino group on the flavone core serves as a convenient chemical handle for this conjugation. For example, an aminoflavone can be condensed with a carboxylic acid group of another active compound to form an amide linkage, creating a novel hybrid. This technique allows for the rational design of new derivatives where the aminoflavone part and the conjugated partner can interact with different biological targets, potentially leading to synergistic effects or overcoming drug resistance. wikipedia.org

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of functionalized aminoflavones. Among these, the Buchwald-Hartwig amination is particularly useful for forming carbon-nitrogen (C-N) bonds. nih.gov This reaction enables the direct coupling of an aryl halide or triflate with an amine, providing a versatile route to N-aryl and N-alkyl aminoflavones.

A typical application involves the reaction of a 7-haloflavone (e.g., 7-bromoflavone) or a flavone-7-triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. nih.gov Research into the synthesis of 6-arylaminoflavones demonstrated that the combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as XantPhos, and a base like cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) provides an effective system for this transformation. nih.gov The choice of ligand is critical for the reaction's success, and the yields can be significantly influenced by the electronic and steric properties of the amine coupling partner. nih.gov This methodology is highly valued for its functional group tolerance and its ability to construct complex aminoflavone derivatives that would be difficult to access through classical methods. nih.gov

| Component | Example | Role |

| Palladium Source | Pd₂(dba)₃ | Catalyst |

| Ligand | XantPhos | Stabilizes catalyst, facilitates reaction cycle |

| Base | Cs₂CO₃ | Activates the amine |

| Solvent | Toluene | Reaction medium |

| Substrates | 7-Haloflavone + Amine | Coupling Partners |

A novel and elegant application of intramolecular rearrangement for the synthesis of aminoflavone derivatives involves the Smiles rearrangement. mdpi.comnih.gov This reaction is a form of intramolecular nucleophilic aromatic substitution. A recently developed method utilizes this rearrangement for the preparation of unique diphenylamine-type 7-aminochrysin derivatives. nih.gov

The process begins with the natural flavonoid chrysin (B1683763) (5,7-dihydroxyflavone). mdpi.com

Regioselective Alkylation: Chrysin is first treated with an N-phenylchloroacetamide. This reaction selectively alkylates the more reactive 7-hydroxyl group, forming a 7-O-alkylated chrysin intermediate. mdpi.com

Smiles Rearrangement and Hydrolysis: Upon heating, this intermediate undergoes a Smiles rearrangement. This key step involves the intramolecular attack of the amide nitrogen onto the ipso-carbon of the flavone A-ring, with the ether oxygen acting as the leaving group. This is followed by hydrolysis, resulting in the formation of a 7-N-arylaminoflavone (a 7-aminochrysin derivative). mdpi.com

This protocol provides an innovative, transition-metal-free method to access complex aminoflavonoids that would be challenging to synthesize otherwise. mdpi.com Computational studies have helped to elucidate the mechanism, confirming that the transformation proceeds via a primary alkylation followed by the key Smiles rearrangement and subsequent hydrolysis. mdpi.com

Regioselective Alkylation for 7-Aminochrysin Derivatives

A notable strategy for the synthesis of 7-aminochrysin derivatives involves a novel method that begins with the regioselective alkylation of chrysin, a naturally occurring flavone. nih.govnih.gov Chrysin serves as a foundational molecule which can be modified to introduce an amino group at the 7-position.

The process commences with the O-alkylation of chrysin (5,7-dihydroxyflavone) at the C-7 hydroxyl group. This regioselectivity is a critical step, ensuring that the subsequent reactions occur at the desired position. The alkylation is typically performed with N-phenylchloroacetamides. nih.gov This initial reaction yields 7-O-alkylated chrysin derivatives.

Following the regioselective alkylation, a key transformation is employed to form the 7-aminochrysin derivatives. This is achieved through a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. nih.govnih.gov This rearrangement, followed by hydrolysis, converts the ether linkage at the 7-position into an amino group, resulting in the formation of diphenylamine-type compounds. nih.gov This multi-step procedure, starting from chrysin, provides a viable pathway to 7-aminochrysin derivatives, which are structurally related to this compound.

A study detailed the reaction of chrysin with various N-phenylchloroacetamides at elevated temperatures (80–105 °C) to achieve this transformation. nih.gov The yields and specific derivatives obtained are dependent on the substituents of the N-phenylchloroacetamide used.

Table 1: Synthesis of 7-Aminochrysin Derivatives via Smiles Rearrangement

| Starting N-phenylchloroacetamide | Resulting 7-Aminochrysin Derivative |

|---|---|

| 2-chloro-N-phenylacetamide | 7-(phenylamino)chrysin |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 7-((4-methoxyphenyl)amino)chrysin |

| 2-chloro-N-(4-chlorophenyl)acetamide | 7-((4-chlorophenyl)amino)chrysin |

| 2-chloro-N-(p-tolyl)acetamide | 7-(p-tolylamino)chrysin |

Data sourced from a study on the synthesis of novel chrysin derivatives. nih.gov

Biotransformation Techniques for this compound Derivatives

Biotransformation utilizes biological systems, such as microorganisms or enzymes, to perform chemical modifications on a substrate. This approach is regarded as an effective method for generating novel or rare flavonoid derivatives. nih.govnih.gov The enzymatic systems within microorganisms can catalyze a wide array of reactions, including hydroxylation, glycosylation, reduction, and oxidation, often with high regioselectivity and stereoselectivity. nih.govacs.org

Research into the biotransformation of flavonoids has demonstrated the capacity of entomopathogenic filamentous fungi to modify flavone structures to produce aminoflavone derivatives. In one study, substituted flavones were successfully biotransformed into amino-glycoside derivatives. nih.gov Specifically, the biotransformation of 6-chloro-8-nitroflavone using the fungus Isaria fumosorosea KCH J2 resulted in the reduction of the nitro group at the C-8 position to an amino group, along with glycosylation, yielding 8-amino-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside. nih.gov This highlights a microbial pathway to an aminoflavone structure.

Table 2: Example of Fungal Biotransformation of a Substituted Flavone

| Substrate | Microorganism | Product |

|---|---|---|

| 6-chloro-8-nitroflavone | Isaria fumosorosea KCH J2 | 8-amino-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside |

Data sourced from a study on the antimicrobial properties of flavonoid derivatives obtained through biotransformation. nih.gov

Microbial Transformation for Acetamido Derivatives

The conversion of flavonoid hydroxyl groups to acetamide (B32628) moieties is a chemical strategy employed to modify the physicochemical properties of these compounds. nih.gov However, based on the conducted research, specific studies detailing the microbial transformation of pre-existing this compound acetamido derivatives or the direct microbial conversion to such derivatives are not extensively documented. The field of microbial biotransformation of flavonoids is vast, encompassing reactions like hydroxylation, methylation, and glycosylation, but specific actions on acetamido-substituted flavonoids remain a developing area of investigation. nih.govnih.gov

Biological Activities and Therapeutic Potential of 7 Aminoflavone

Anticancer and Antiproliferative Activities

The anticancer potential of aminoflavones is a significant area of study. The chemical compound aminoflavone (AF), also known by its National Cancer Institute (NCI) designation NSC 686288, has demonstrated a distinct pattern of antiproliferative activity in the NCI's 60-cell line screen, suggesting a mechanism of action different from many clinically used anticancer agents. nih.gov Its activity is particularly noted against human tumor cell lines originating from breast, ovarian, and renal cancers. nih.gov

The mechanism of action for 7-aminoflavone's cytotoxicity is linked to its metabolic activation within the cancer cells themselves. nih.gov Research indicates that sensitive tumor cells metabolize aminoflavone via cytochrome P450 (P450) enzymes, specifically CYP1A1 and CYP1A2. nih.gov This process leads to the formation of reactive metabolites that can bind to macromolecules like DNA, causing damage and inducing a cellular stress response. nih.govnih.gov In sensitive cells, this cascade includes the phosphorylation and stabilization of the p53 tumor suppressor protein and an increased expression of p21, a protein that can halt the cell cycle, ultimately leading to cell death. nih.govnih.gov

The efficacy of this compound has been evaluated against a panel of human cancer cell lines, showing varied and selective activity.

This compound has shown significant, yet differential, activity against various breast cancer cell lines, with a particular potency observed in estrogen receptor-positive (ER+) cells.

MCF-7: This ER+ cell line is highly sensitive to this compound. nih.gov Studies have reported a potent growth inhibition with a mean IC₅₀ (half-maximal inhibitory concentration) of 18 nM. nih.gov The compound's activity in MCF-7 cells is associated with the aryl hydrocarbon receptor (AhR) and the subsequent induction of CYP1A1. nih.gov This leads to DNA damage, evidenced by the formation of DNA-protein cross-links and the phosphorylation of histone H2AX, a marker of DNA double-strand breaks. nih.gov Furthermore, this compound treatment in MCF-7 cells induces the production of reactive oxygen species (ROS) and apoptosis. nih.gov

T47D: Similar to MCF-7, the T47D cell line is an ER+ breast cancer line that is exquisitely sensitive to this compound, exhibiting a mean IC₅₀ of 14 nM. nih.gov The cytotoxic effects in these cells can be mitigated by antioxidants, which points to the role of ROS in the mechanism of action. nih.gov

MDA-MB-231: In contrast to the ER+ cell lines, the estrogen receptor-negative (ER-) MDA-MB-231 cell line is significantly less sensitive to this compound, with a reported IC₅₀ of 25 µM. nih.gov This resistance is thought to be linked to the different localization of the AhR within the cell; in resistant cells like MDA-MB-231, the AhR is predominantly found in the nucleus, whereas in sensitive cells, it is more cytoplasmic. nih.gov

Interactive Data Table: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC₅₀ Value | Reference |

|---|---|---|---|

| MCF-7 | Positive (ER+) | 18 nM | nih.gov |

| T47D | Positive (ER+) | 14 nM | nih.gov |

This compound has demonstrated notable antitumor activity against several renal cancer cell lines, a response that correlates with the induction of specific metabolic enzymes and the activation of the AhR pathway.

TK-10: This cell line is sensitive to this compound, showing total growth inhibition at concentrations between 90 and 400 nM. nih.gov The compound inhibits cell growth in a dose-dependent manner and triggers apoptosis. nih.gov This antiproliferative effect is dependent on the AhR, as it can be reversed by an AhR antagonist. nih.gov

SN12C: The SN12C renal cancer cell line is also sensitive to this compound. nih.gov The compound effectively inhibits its growth and induces apoptosis, and these effects are mediated through the AhR pathway. nih.gov

Caki-1: The Caki-1 cell line is sensitive to this compound, with in vitro studies showing total growth inhibition at concentrations ranging from 90 to 400 nM. nih.gov In vivo studies using mouse xenografts of Caki-1 tumors also revealed significant antitumor activity. nih.gov The mechanism involves AhR-dependent apoptosis. nih.gov

ACHN: The ACHN cell line is considered resistant to this compound. nih.gov Studies have shown that the compound does not inhibit the growth of ACHN cells, and no drug-induced apoptosis was observed. nih.gov

Interactive Data Table: Sensitivity of Renal Cancer Cell Lines to this compound

| Cell Line | Sensitivity | Mechanism Notes | Reference |

|---|---|---|---|

| TK-10 | Sensitive | AhR-dependent growth inhibition and apoptosis | nih.govnih.gov |

| SN12C | Sensitive | AhR-dependent growth inhibition and apoptosis | nih.gov |

| Caki-1 | Sensitive | AhR-dependent growth inhibition and apoptosis; in vivo activity | nih.govnih.gov |

This compound (NSC 686288) was included in the National Cancer Institute's 60-cell line screen and was found to have a unique profile of antiproliferative activity. nih.govnih.gov While specific data on the IC₅₀ for this compound against HepG-2 cells is not detailed in the provided search results, related research has explored derivatives. For example, a series of sulphonamide analogs of this compound were tested against HepG-2 cells, with some analogs demonstrating excellent antiproliferative activity, with IC₅₀ values as low as 0.98 µM. nih.gov

The A-549 non-small cell lung cancer line was also part of the NCI-60 panel that screened this compound (NSC 686288). nih.govnih.gov Although specific growth inhibition data for the parent compound is not available in the provided search results, research into related structures has been conducted. Sulphonamide analogs of this compound have shown potent antiproliferative effects against the A-549 cell line. nih.gov

Both Caco-2 and HCT-15 colon cancer cell lines have been subjects of cancer research. As with the lung and liver cancer lines, this compound was tested against colon cancer lines in the NCI-60 screen. nih.govnih.gov While specific data for this compound against HCT-15 is not specified in the search results, sulphonamide derivatives of this compound have been evaluated against the Caco-2 cell line, with some showing strong antiproliferative activity. nih.gov

Activity against Specific Cancer Cell Lines

Leukemia (HL-60, K562, L1210, NALM-6)

Research into the direct effects of this compound on various leukemia cell lines is specific and often part of broader screenings of related compounds. While extensive data on this compound for all the listed cell lines is not widely published, studies on aminoflavone derivatives provide insight into the potential of this chemical class against leukemia.

Derivatives of aminoflavone have shown varied efficacy against different leukemia cell lines. For instance, a series of 3-aminoflavones demonstrated in vitro antiproliferative activity against murine L1210 leukemia cells. mdpi.com In contrast, a study on 2'-chloro-4'-aminoflavone derivatives found that they possessed little anti-proliferation activity against the human chronic myelogenous leukemia cell line K562. nih.gov The human B cell leukemia cell line NALM-6 is noted to express wild-type p53, a factor that can influence susceptibility to apoptosis-inducing agents. nih.gov The HL-60 cell line is frequently used in studies of apoptosis, where it is noted that apoptosis can be induced selectively in the S-phase of the cell cycle by certain topoisomerase inhibitors. researchgate.net The specific activity of this compound itself against these particular cell lines (HL-60, K562, L1210, NALM-6) requires more targeted investigation to be fully characterized.

Mechanisms of Action in Cancer Therapy

The anticancer effects of this compound and its related compounds are attributed to several distinct molecular mechanisms, ranging from direct DNA interaction to the modulation of key cellular signaling pathways.

Inhibition of Topoisomerase II

Topoisomerase II enzymes are critical for managing DNA topology during replication and transcription. embopress.org These enzymes create transient double-stranded breaks to allow DNA strands to pass through each other, and drugs that interfere with this process are known as topoisomerase poisons. embopress.orgnih.gov These poisons stabilize the temporary complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death. mdpi.com

Aminoflavonoids have been identified as potential topoisomerase II inhibitors. mdpi.com Studies have documented that certain aminoflavonoid compounds exert their anticancer activity by inhibiting topoisomerase II, which in turn induces DNA damage in cancer cells. mdpi.com For example, a series of novel N-benzyl derivatives of 6-aminoflavone (B1602494) were synthesized and evaluated for their ability to inhibit this enzyme. nih.gov Several of these compounds showed potent topoisomerase II inhibition, suggesting that the aminoflavone scaffold is a promising backbone for developing new topoisomerase II inhibitors. nih.gov

| Compound Class | Observed Activity | Mechanism | Reference |

|---|---|---|---|

| Aminoflavonoids | Anticancer activity | Inhibition of topoisomerase II, inducing DNA damage | mdpi.com |

| N-benzyl derivatives of 6-aminoflavone | Promising topoisomerase II inhibition activity (e.g., IC50 value of 12.11 µM for one derivative) | Inhibition of topoisomerase II enzyme | nih.gov |

| Bioflavonoids (General Class) | Act as topoisomerase II poisons | Enhance DNA cleavage mediated by human topoisomerase IIα and IIβ | nih.gov |

Induction of DNA Damage and Apoptosis

A primary mechanism of action for aminoflavone is the induction of DNA damage, which triggers programmed cell death, or apoptosis. Aminoflavone (specifically the compound with NSC number 686288) has been shown to cause DNA-protein cross-links and phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker of DNA double-strand breaks. nih.govnih.govaacrjournals.org

This DNA damage is closely linked to the production of reactive oxygen species (ROS). nih.govnih.gov Studies in breast cancer cells show that aminoflavone treatment increases intracellular ROS levels, leading to oxidative DNA damage and apoptosis. nih.govnih.gov The apoptotic process induced by aminoflavone is mediated by caspases, a family of proteases essential for programmed cell death. nih.govnih.gov Treatment with the compound leads to the activation of caspases and the cleavage of substrates like PARP (Poly (ADP-ribose) polymerase), which are hallmark events of apoptosis. nih.govjbtr.or.kr This induction of DNA damage appears to be a separate event from some of the compound's other activities, as a complete dissociation has been demonstrated between the induction of DNA damage and the inhibition of HIF-1α. nih.gov

| Marker/Process | Observation | Cell Line Example | Reference |

|---|---|---|---|

| γ-H2AX Foci Formation | Indicates DNA double-strand breaks | MCF-7 | nih.govaacrjournals.org |

| Reactive Oxygen Species (ROS) | Increased intracellular levels lead to oxidative DNA damage | MDA-MB-468 | nih.govnih.gov |

| Caspase Activation | Caspase-dependent apoptosis, including caspase-3 activation | MDA-MB-468 | nih.govnih.gov |

| PARP Cleavage | A hallmark of caspase-mediated apoptosis | HT-29 | researchgate.net |

Cell Cycle Arrest (e.g., G2/M phase)

By disrupting the normal progression of the cell cycle, anticancer agents can prevent cancer cells from dividing and proliferating. Aminoflavone and its derivatives have been shown to induce cell cycle arrest, although the specific phase can vary depending on the derivative and the cell type.

One study found that aminoflavone induces S-phase arrest in MDA-MB-468 breast cancer cells. nih.gov However, research on related compounds frequently points to arrest at the G2/M checkpoint. For example, a 2'-chloro-4'-aminoflavone derivative caused cell cycle arrest at the G2/M phase in HepG2 hepatocarcinoma cells. nih.gov Similarly, another aminophenoxy flavone (B191248) derivative, APF-1, was found to induce a significant increase in the percentage of non-small cell lung cancer cells in the G2/M phase. nih.gov This G2/M arrest is often associated with changes in the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.netfrontiersin.org For instance, G2/M arrest can be triggered by decreased levels of CDK1 and Cyclin B. frontiersin.org

Modulation of Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the mechanism of aminoflavone's selective toxicity. aacrjournals.orgaacrjournals.org Aminoflavone is a ligand for the AhR, and its antiproliferative activity in sensitive cancer cells, such as the MCF-7 breast cancer line, is dependent on a functional AhR signaling pathway. aacrjournals.orgaacrjournals.org

Upon binding to aminoflavone in the cytoplasm, the AhR translocates to the nucleus. aacrjournals.org There, it activates the transcription of target genes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1. aacrjournals.orgnih.govresearchgate.net The induction of CYP1A1 and CYP1A2 is crucial, as these enzymes metabolize aminoflavone into reactive, cytotoxic species that then cause the DNA damage responsible for its anticancer effects. nih.gov The sensitivity of cancer cells to aminoflavone is strongly correlated with their ability to induce CYP1A1. aacrjournals.orgnih.gov In contrast, resistant cell lines often exhibit a dysfunctional AhR pathway or show constitutive nuclear localization of AhR, preventing the drug-induced activation cascade. nih.govaacrjournals.org

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) Expression

Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that is critical for how cells respond to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov HIF-1α promotes tumor survival and progression, making it an attractive target for cancer therapy. aacrjournals.org

Aminoflavone has been shown to inhibit both the transcriptional activity and protein accumulation of HIF-1α. nih.govaacrjournals.orgnih.gov A key finding is that this inhibition occurs in a manner that is independent of the Aryl Hydrocarbon Receptor (AhR) pathway. nih.govaacrjournals.orgnih.gov Evidence for this includes the observation that aminoflavone inhibits HIF-1α expression in AhR-deficient cells (AhR100), where it does not induce cytotoxicity. nih.govnih.gov This demonstrates that the antiproliferative effects (mediated by AhR) and the anti-HIF-1α effects are two distinct activities of the compound. nih.gov Furthermore, aminoflavone was shown to inhibit HIF-1α protein accumulation and the expression of its target genes in MCF-7 tumor xenografts, confirming its activity in a preclinical in vivo model. nih.gov

Role of Sulfotransferases (SULT1A1) and Cytochrome P450 (CYP) in Activation

The antitumor efficacy of aminoflavone is not inherent to the parent molecule but is contingent upon its metabolic activation within tumor cells. nih.govnih.gov This process is a sequential enzymatic cascade initiated by members of the Cytochrome P450 family, specifically CYP1A1 and CYP1A2. nih.gov These enzymes metabolize aminoflavone into several products, including a reactive hydroxylamine (B1172632) metabolite. nih.gov This initial step is crucial, as aminoflavone has been shown to induce the expression of CYP1A1 mRNA and its corresponding protein in sensitive cancer cells, effectively triggering its own activation pathway. nih.govresearchgate.net This induction does not occur in aminoflavone-resistant cell lines. nih.gov

Following hydroxylation by CYP enzymes, the metabolite undergoes further activation through sulfation, a reaction catalyzed by sulfotransferase 1A1 (SULT1A1). nih.gov The resulting product is a highly reactive species capable of forming covalent bonds with cellular macromolecules like DNA, leading to DNA damage and subsequent cytotoxicity in cancer cells. nih.gov

The efficiency of this activation pathway can be significantly influenced by genetic polymorphisms in the CYP1A1 and SULT1A1 genes. nih.gov Studies using genetically engineered cells have demonstrated that different common variants of these enzymes exhibit varying degrees of activity in metabolizing aminoflavone. nih.gov For instance, the CYP1A1 I462V variant showed superior activity in hydroxylating aminoflavone. nih.gov However, the most significant impact on cellular sensitivity to aminoflavone was observed with SULT1A1 variants. nih.gov Cells expressing the SULT1A12 (R213H) variant, known for its low activity, were least sensitive to aminoflavone, whereas cells with the SULT1A13 (M223V) variant were the most sensitive. nih.gov These findings suggest that the genetic makeup of these enzymes could be a critical determinant of patient response to aminoflavone treatment. nih.gov

Table 1: Impact of SULT1A1 Variants on Aminoflavone Cytotoxicity The table below shows the half-maximal inhibitory concentration (IC₅₀) of aminoflavone in cells engineered to co-express CYP1A11 and different SULT1A1 variants, indicating varying levels of sensitivity.*

| SULT1A1 Variant | Cellular Sensitivity | IC₅₀ (µmol/L) |

|---|---|---|

| SULT1A1*3 | Highest | 0.01 nih.gov |

| SULT1A1*1 (Wild-type) | Intermediate | 0.5 nih.gov |

Targeting Tumor-Initiating Cells

Research indicates that aminoflavone's anticancer activity extends beyond bulk tumor cell reduction to include the targeting of tumor-initiating cells, also known as cancer stem cells (CSCs). nih.gov These cells are implicated in tumor recurrence and metastasis. nih.gov Aminoflavone has been shown to disrupt the formation of mammospheres, which are 3D spheroid cultures enriched with breast CSCs. nih.govnih.gov

A key mechanism in this process is the inhibition of α6-integrin (ITGA6), a well-established CSC biomarker. nih.govnih.gov Overexpression of α6-integrin is associated with CSC populations, and its knockdown has been shown to disrupt mammosphere formation and tumorigenicity. nih.gov Aminoflavone and its prodrug derivative, AFP464, have been found to abolish the expression of α6-integrin, thereby targeting cells with these stem-like properties. nih.govnih.gov This action suggests a potential for aminoflavone to combat the root of tumor propagation and spread.

Restoration of miR125b2-3p and Inhibition of α6-integrin

The mechanism by which aminoflavone targets CSCs involves the modulation of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. nih.govoup.com Specifically, aminoflavone treatment in luminal A breast cancer cells and mammospheres leads to a significant upregulation of a putative tumor suppressor, miR125b-2-3p. nih.govnih.gov This particular miRNA is found at low levels in breast cancer tissues compared to normal tissue. oup.com

The restoration of miR125b-2-3p appears to be a critical step in aminoflavone's anti-CSC activity. nih.gov This miRNA is a predicted regulator of genes associated with stemness, including ITGA6 (the gene for α6-integrin) and SOX2. nih.gov Experiments have confirmed this link: introducing a miR125b-2-3p mimic into breast cancer cells decreased the expression of ITGA6 and reduced proliferation, migration, and mammosphere formation. nih.govnih.gov Conversely, using an antagonist (antagomiR) to block miR125b-2-3p increased the expression of stemness genes and reversed the suppressive effect of aminoflavone on ITGA6. nih.gov This demonstrates that aminoflavone upregulates miR125b-2-3p to inhibit α6-integrin, thereby disrupting the properties of cancer stem-like cells. nih.gov

Table 2: Effects of Modulating miR125b-2-3p in MCF-7 Breast Cancer Cells This table summarizes the observed effects of a miR125b-2-3p mimic (enhancer) and antagomiR (inhibitor) on key cancer stem cell characteristics.

| Treatment | Effect on ITGA6 Expression | Effect on Proliferation | Effect on Mammosphere Formation |

|---|---|---|---|

| miR125b-2-3p Mimic | Decreased nih.gov | Decreased nih.govnih.gov | Decreased nih.govnih.gov |

Anti-inflammatory and Analgesic Effects

Aminoflavones, as a class of compounds, are recognized for their anti-inflammatory properties. mdpi.com These effects are believed to stem from their ability to modulate key inflammatory pathways and control the production of inflammatory mediators like nitric oxide. nih.govmdpi.com For example, the related compound 6-aminoflavone has been investigated as a potential therapeutic agent for neuroinflammation and respiratory diseases like asthma. nih.gov While specific analgesic data for this compound is limited, the anti-inflammatory action of flavonoids is often closely linked to pain reduction, particularly in the context of inflammatory pain. nih.gov

Modulation of Inflammatory Pathways (e.g., NF-κB, cytokines)

A central mechanism for the anti-inflammatory effects of many flavonoids is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgmdpi.comnih.gov In an inactive state, NF-κB is held in the cytoplasm, but upon stimulation by inflammatory signals, it moves to the nucleus to activate gene transcription. frontiersin.org Flavonoids can interfere with this activation process. nih.gov For instance, amentoflavone (B1664850) has been shown to inhibit NF-κB and consequently modulate the expression of NF-κB-associated genes involved in cell survival. nih.govmdpi.com By suppressing NF-κB activation, aminoflavonoids can effectively reduce the production of pro-inflammatory cytokines, thus dampening the inflammatory response. mdpi.comnih.gov

Impact on Oxidative Stress

In the context of its anticancer activity, this compound has a profound pro-oxidant impact on cancer cells. nih.govnih.gov Rather than acting as a traditional antioxidant, it induces oxidative stress by increasing the intracellular levels of reactive oxygen species (ROS). nih.gov This elevation of ROS is a critical component of its cytotoxic mechanism, leading to significant oxidative DNA damage, as evidenced by an increase in 8-oxo-7,8-dihydroguanine (8-oxodG) levels. nih.govnih.gov

The production of ROS is dependent on the metabolic activation of aminoflavone by CYP1A1/1A2 enzymes. nih.gov The essential role of oxidative stress in aminoflavone's mechanism of action is confirmed by experiments showing that the antioxidant N-acetyl-L-cysteine (NAC) can block the increase in ROS and attenuate the compound's cytotoxic effects in breast cancer cells. nih.govnih.gov This induced state of oxidative stress ultimately triggers apoptotic signaling pathways, leading to programmed cell death in sensitive cancer cells. nih.gov

Antioxidant Properties

While this compound exerts a pro-oxidant effect within cancer cells to induce apoptosis, flavonoids as a chemical class are broadly characterized by their antioxidant properties. mdpi.comnih.gov This apparent contradiction arises from the distinction between chemical antioxidant activity and biological context-dependent effects. The antioxidant property often refers to the ability of the flavonoid structure to scavenge free radicals in chemical assays.

However, within a complex biological system, the net effect can be different. The pro-oxidant activity observed in cancer cells is a specific, targeted therapeutic action mediated by enzymatic activation. nih.gov In other biological contexts, or in non-cancerous cells, aminoflavones may exhibit the more traditionally cited antioxidant effects, potentially through the modulation of antioxidant response pathways like the Nrf2 pathway, as seen with other flavonoids. nih.gov Therefore, the "antioxidant" label for this compound must be qualified by its potent and therapeutically beneficial pro-oxidant mechanism in the specific environment of a cancer cell. nih.govnih.gov

Electrochemical Studies of Oxidation Mechanisms

The electrochemical oxidation of flavonoids is a key aspect of their antioxidant activity and metabolic fate. While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, the oxidation mechanisms can be inferred from studies on related flavonoid and aniline (B41778) structures.

The oxidation of flavonoids is influenced by the number and position of hydroxyl and amino groups on the aromatic rings. For many flavonoids, the initial oxidation occurs at the 3' and 4'-hydroxyl groups on the B-ring, often in a reversible two-electron, two-proton transfer process. mdpi.com The presence of an amino group, as in this compound, introduces another potential site for oxidation.

In the case of aniline and its derivatives, electrochemical oxidation typically involves the initial one-electron oxidation of the amino group to form a radical cation. mdpi.com This radical cation can then undergo further reactions, such as deprotonation, to form a neutral radical. The specific pathway and final products depend on the reaction conditions and the molecular structure.

Correlation with Molecular Orbital Energies

The oxidation potential of a molecule is intrinsically linked to its electronic structure, particularly the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that an electron is more easily removed, corresponding to a lower oxidation potential. While specific molecular orbital calculations for this compound were not found in the reviewed literature, the general principles of computational chemistry provide a framework for understanding this relationship.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the energies of molecular orbitals. These calculations can predict the relative ease of oxidation for a series of related compounds. For flavonoids, the presence and position of electron-donating groups, such as hydroxyl and amino groups, are expected to raise the HOMO energy, thereby lowering the oxidation potential and increasing the antioxidant capacity.

The amino group at the 7-position of the flavone skeleton in this compound is an electron-donating group, which would be expected to increase the HOMO energy compared to the unsubstituted flavone. This suggests that this compound would be more susceptible to oxidation. The precise correlation between its molecular orbital energies and its electrochemical behavior would require dedicated computational and experimental studies.

Antimicrobial Activities

The aminoflavonoid class of compounds has demonstrated a range of antimicrobial activities. nih.govmdpi.com The introduction of a nitrogen-containing group into the flavonoid structure is often associated with enhanced antimicrobial potential. nih.gov

Mycobacterium tuberculosis : Various flavonoids have been evaluated for their potential against M. tuberculosis. For instance, a study on flavonoid and pyrimidine (B1678525) compounds showed that some flavonoids exhibited modest activity against M. tuberculosis.

Salmonella enterica serovar Typhi : Research into natural antibacterial agents against S. typhi has been conducted, although specific data on this compound is lacking.

Staphylococcus aureus : Flavonoids have been reported to possess activity against S. aureus. The mechanism of action can involve the inhibition of bacterial enzymes and disruption of the cell membrane.

Table 1: Antibacterial Activity of Related Flavonoids

| Compound/Extract | Bacterium | Activity | Reference |

| Flavonoid and Pyrimidine Compounds | Mycobacterium tuberculosis | Modest Activity |

Note: This table presents data on related flavonoid compounds due to the absence of specific data for this compound in the reviewed literature.

Flavonoids are a well-known class of natural compounds with documented antiviral properties against a variety of viruses. mdpi.comnih.govnih.govmdpi.comsemanticscholar.org Their mechanisms of action can include inhibiting viral entry, replication, and the function of viral enzymes.

Although direct studies on the antiviral activity of this compound are limited in the reviewed literature, the general class of aminoflavonoids has been explored for such properties. nih.gov The presence of the amino group could modulate the interaction of the flavonoid scaffold with viral proteins or nucleic acids, potentially leading to antiviral effects. Further research is needed to specifically evaluate this compound against a range of viruses.

Table 2: Antiviral Activity of Related Flavonoids

| Flavonoid Class | Virus | Activity | Reference |

| Biflavonoids | Influenza A and B viruses, Herpes Simplex Virus | Significant | nih.gov |

| General Flavonoids | Various viruses (e.g., SARS-CoV-2) | Potential inhibitory | mdpi.com |

Note: This table presents data on related flavonoid classes due to the absence of specific data for this compound in the reviewed literature.

Some aminoflavonoids have shown promise as antifungal agents. nih.gov For instance, a study investigating a series of chalcone (B49325) derivatives, which are precursors to flavonoids, found that 4-aminochalcones exhibited antifungal effects. nih.gov Another study on various flavonoids showed that 6-aminoflavone demonstrated antibiofilm activity against Candida albicans.

While specific data for this compound is not available, the findings for related aminoflavonoids suggest that this compound may also possess antifungal properties. The amino group appears to be a key feature for this activity.

Table 3: Antifungal Activity of Related Aminoflavonoids

| Compound | Fungal Species | Activity | Reference |

| 4-Aminochalcones | Not specified | Antifungal effects | nih.gov |

| 6-Aminoflavone | Candida albicans | Antibiofilm activity |

Note: This table presents data on related aminoflavonoid compounds due to the absence of specific data for this compound in the reviewed literature.

The search for new antimalarial agents is a global health priority, and flavonoids have been explored as a potential source of such compounds. Although a review of aminoflavonoids mentions antimalarial activity as a potential therapeutic application, specific studies on this compound against Plasmodium falciparum or other malaria parasites were not found in the reviewed literature. nih.gov

Research on other flavonoid derivatives has shown some promise. For example, certain chalcone and biflavonoid derivatives have been reported to exhibit antiplasmodial activity. However, without direct experimental evidence, the antimalarial potential of this compound remains speculative.

Other Potential Therapeutic Applications

While direct and extensive research on the therapeutic applications of this compound is limited, the broader class of aminoflavonoids, to which it belongs, has shown promise in several areas. The following sections explore the potential neuroprotective, cardioprotective, and anti-asthmatic effects, drawing on the activities of related compounds and the general properties of aminoflavonoids.

Neuroprotective Effects

There is currently a lack of specific studies investigating the direct neuroprotective effects of this compound. However, research on other aminoflavone derivatives suggests a potential for this class of compounds in neurodegenerative diseases. For instance, 6-aminoflavone has been identified as a compound that can reduce D-galactose-induced oxidative stress and neuroinflammation, suggesting it could be a viable therapeutic agent for memory loss. nih.govmdpi.com The neuroprotective potential of flavonoids, in general, is attributed to their ability to counteract oxidative stress and inflammation, which are key pathological features of neurodegenerative disorders. nih.gov Methoxy (B1213986) derivatives of a related class, 4-aminochalcones, have demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress in human neuroblastoma cells. nih.gov Given that the position of the amino group on the flavone skeleton is crucial for biological activity, it is plausible that this compound may also exhibit neuroprotective properties, though dedicated research is required to confirm this.

Cardioprotective Effects

Direct evidence for the cardioprotective effects of this compound is not available in the current scientific literature. However, the general class of flavonoids has been extensively studied for its beneficial effects on the cardiovascular system. These effects are largely attributed to their antioxidant and anti-inflammatory properties. Flavonoids can protect against lipid peroxidation, a key process in atherosclerosis, and can chelate metal ions involved in the generation of reactive oxygen species.

The anti-inflammatory actions of flavonoids are also crucial for their cardioprotective potential, as chronic inflammation is a known contributor to cardiovascular disease. While these general properties of flavonoids are well-documented, specific studies are needed to determine if this compound shares these cardioprotective activities.

Potential in Asthma and Respiratory Diseases

Specific research into the effects of this compound on asthma and other respiratory diseases is currently lacking. However, studies on a closely related compound, 6-aminoflavone, have shown potential in this area. mdpi.com 6-aminoflavone has been reported to exhibit significant relaxant activity, potentially through the blockade of L-type calcium channels, which could be beneficial in alleviating bronchoconstriction associated with asthma. mdpi.com Flavonoids, as a group, are known to possess anti-inflammatory and anti-allergic properties, which are relevant to the pathophysiology of asthma. nih.gov They can inhibit the release of pro-inflammatory mediators and modulate the activity of immune cells involved in the allergic response. Given the promising activity of 6-aminoflavone, it is conceivable that this compound could also have therapeutic potential in respiratory diseases, but this remains to be investigated through specific research.

Structure Activity Relationship Sar Studies of 7 Aminoflavone and Its Derivatives

Influence of Amino Group Position and Substitution

Influence of Amino Group Position and Substitution

The location of the amino group on the flavone (B191248) skeleton is a primary determinant of the molecule's pharmacological profile. Further substitution on this amino group can refine its activity.

The introduction of arylamino groups at the 6-position of the flavone core has been explored to enhance biological activity. preprints.org A study involving the synthesis of a series of 6-arylaminoflavones demonstrated that specific substituents on the arylamino moiety influence cytotoxic activity against cancer cell lines. preprints.orgpreprints.org Derivatives containing trifluoromethyl and chlorine groups showed heightened selectivity towards prostate cancer (PC3) cells. preprints.orgpreprints.org However, the synthesis was sensitive to steric hindrance and the presence of electron-withdrawing groups on the arylamine, which could negatively impact reaction yields. preprints.orgpreprints.org

Table 1: Cytotoxicity of Selected 6-(benzylamino)-2-phenyl-4H-chromen-4-one Derivatives

| Compound | Substituent on Benzylamino Group | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | 4-Chloro | MCF-7 | 9.35 mdpi.com |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | 4-Bromo | MCF-7 | 9.58 mdpi.com |

| 6-(3,4-dichlorobenzylamino)-2-phenyl-4H-chromen-4-one | 3,4-Dichloro | A-549 | Good Inhibition (46.48%) mdpi.com |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 6-substituted aminoflavone derivatives against human cancer cell lines.

Derivatives with amino groups at both the 5- and 4'-positions have demonstrated significant potential as antitumor agents. mdpi.com Notably, 5,4′-diaminoflavone and some of its analogues exhibit potent antiproliferative effects against the human breast cancer cell line MCF-7, with IC₅₀ values in the nanomolar range (0.0072 and 0.0098 µM). mdpi.com The potent activity of this diaminoflavone series led to further rational drug design, including fluorination strategies to enhance metabolic stability, resulting in preclinical lead compounds like 5,4′-diamino-6,8,3′-trifluoroflavone. tandfonline.com

Substituents on both the A and B rings of the flavone structure play a crucial role in modulating biological activity. mdpi.commdpi.com

On the A-ring , the positioning of the amino group is critical. While 7-aminoflavone is the core compound of interest, studies show that placing amino groups at other positions, such as C5 or C6, also yields biologically active molecules. preprints.orgmdpi.com The introduction of methoxy (B1213986) groups to the A-ring has been shown to be a key factor in optimizing the anticancer activity of some derivatives. mdpi.com

On the B-ring , substitutions can significantly enhance potency. The addition of methoxy groups has been found to increase cytotoxic potential, with 4'-methoxy substitution being particularly important for effectiveness against lung cancer cells. mdpi.commdpi.com The presence of halogens, such as chlorine, or a methyl group on the B-ring has also been reported to be beneficial to the anticancer activity of certain flavone derivatives. mdpi.commdpi.com

Role of Hydroxyl Groups and other Substituents

Hydroxyl (-OH) groups are critical functional groups that significantly influence the biological properties of flavonoids. mdpi.comresearchgate.netnih.gov Their presence, number, and position on the flavone scaffold are key determinants of activity, often working in concert with amino groups.

It is frequently observed that hydroxyl groups at positions C5 or C7 of the A-ring are required for higher biological activities. mdpi.com The antioxidant capacity of flavonoids, for instance, is positively correlated with the number of phenolic hydroxyl groups on the B-ring. nih.gov Studies have shown that the first step in the oxidation of many flavonoids is the oxidation of a hydroxyl group in the B-ring. electrochemsci.org Furthermore, research on anti-inflammatory activity indicates that -OH groups at the C-5 and C-4′ positions enhance the activity of flavones, whereas those at C-6, C-7, C-8, and C-3′ can diminish it. researchgate.net

Amino groups are sometimes considered to have a similar role to hydroxyl groups, acting as hydrogen bond donors and acceptors. mdpi.comresearchgate.netcore.ac.uk Replacing hydroxyl groups with amino groups has been explored as a strategy to potentially improve aqueous solubility and biological activity. mdpi.comresearchgate.net The interplay between these groups is evident in compounds like 5,7,3′-triamino-6-hydroxyflavone, which has shown notable activity as a kinase inhibitor. mdpi.com

Modifications for Enhanced Biological Activity

To improve the therapeutic potential of aminoflavones, various chemical modifications have been investigated. These strategies aim to enhance properties such as solubility, metabolic stability, and target-specific activity. mdpi.comresearchgate.net

One successful modification strategy involves the synthesis of sulfonamide analogues of 6- and 7-aminoflavones. mdpi.comresearchgate.net A series of these new hybrid compounds were synthesized and screened for antiproliferative activity against several human cancer cell lines, demonstrating that this chemical modification can lead to potent anticancer agents. mdpi.comresearchgate.netresearchgate.net

These sulfonamide derivatives were found to exhibit their anticancer effects by inhibiting the enzyme topoisomerase II, which leads to DNA damage in cancer cells. mdpi.com Several compounds in this series displayed excellent antiproliferative activity, with one of the most potent, compound 5x , showing an IC₅₀ value of 0.98 µM against the HepG-2 cell line, which is comparable to the standard chemotherapeutic drug Adriamycin (IC₅₀ = 0.94 µM). mdpi.comresearchgate.net

Table 2: Anticancer Activity of Selected 6/7-Aminoflavone Sulfonamide Analogues

| Compound ID | Target Cell Line | Antiproliferative Activity (IC₅₀ in µM) |

|---|---|---|

| 5p | HepG-2, A-549, Caco-2 | Good |

| 5q | HepG-2, A-549, Caco-2 | Good |

| 5t | HepG-2, A-549, Caco-2 | Good |

| 5v | HepG-2, A-549, Caco-2 | Good |

| 5w | HepG-2, A-549, Caco-2 | Good |

| 5x | HepG-2 | 0.98 mdpi.comresearchgate.net |

This table summarizes the reported anticancer activity of novel sulfonamide analogues of 6/7-aminoflavones against various human cancer cell lines. "Good" indicates that the compounds exhibited notable anticancer activity as reported in the study. researchgate.netresearchgate.net

Hybrid Derivatives (e.g., with Arylnitro and Aminochalcone Moieties)

The strategy of creating hybrid molecules, which combine distinct pharmacophores into a single chemical entity, is a common approach in medicinal chemistry to develop novel therapeutic agents. For flavonoids and their precursors, chalcones, this has included the creation of hybrids incorporating arylnitro and aminochalcone moieties, which have been investigated for activities such as antiprotozoal effects. mdpi.comresearchgate.net Aminochalcones, which are synthetic precursors to aminoflavones, are noted for their biological properties, which are influenced by the substitution patterns on their phenolic rings. mdpi.com

However, within the reviewed scientific literature, specific research detailing the synthesis and structure-activity relationships of this compound-based hybrids containing arylnitro or aminochalcone moieties is not extensively documented. While the conceptual framework for creating such hybrids exists within the broader class of flavonoids, dedicated studies focusing on the this compound scaffold for these particular combinations are limited. mdpi.comresearchgate.netresearchgate.net

N1-(flavon-7-yl)amidrazone Derivatives

A significant area of investigation involves the synthesis of N1-(flavon-7-yl)amidrazone derivatives, which has yielded compounds with notable anticancer activity. nih.gov These derivatives are typically synthesized by reacting the hydrazonoyl chloride derived from this compound with an appropriate amine, such as a piperazine (B1678402) derivative. nih.govresearchgate.net The resulting amidrazones have been evaluated for their cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7 and T47D) and leukemia (K562). nih.govresearchgate.net

The research revealed significant growth inhibitory and cytotoxic effects across these cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) analysis of this series provided several key insights:

The presence of a phenyl group at the C-2 position of the flavone core (as in the flavone series) was important for activity against K562 leukemic cells, whereas derivatives with a methyl group at C-2 were inactive. tandfonline.comnih.gov

For activity against K562 cells, an unsubstituted piperazine ring was found to be preferable. tandfonline.comnih.gov

The activity profile against the T47D breast cancer cell line showed similarities to that of the K562 cell line. tandfonline.comnih.gov

Among the synthesized compounds, a select few demonstrated particularly high potency. Specifically, compounds designated as 5a , 15a , and 18b were identified as the most active against the T47D cell line, exhibiting IC₅₀ values in the low micromolar range. nih.govresearchgate.net

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 5a | 1.42 | researchgate.net |

| 15a | 1.92 | researchgate.net |

| 18b | 2.92 | researchgate.net |

Metal Complexes (e.g., Copper(II), Ruthenium(II), Platinum)

The coordination of metal ions to the this compound scaffold has been explored as a strategy to generate novel compounds with enhanced cytotoxic properties.

Copper(II) Complexes Copper(II) complexes of this compound have been synthesized and characterized. researchgate.netresearchgate.net Studies comparing the cytotoxic effects of these complexes to their corresponding free ligands show that the copper(II) complexes exhibit greater cytotoxic potency. researchgate.netnih.gov For instance, a Cu(II) complex with this compound showed stronger activity against various cancer cell lines, including leukemia (HL-60, NALM-6), melanoma (WM-115), and colon cancer (COLO-205), than the this compound ligand alone. nih.govrsc.orgrsc.org The cytotoxicity of these copper(II) complexes was also found to be stronger than reference agents like cisplatin (B142131) and carboplatin (B1684641) in certain cell lines. nih.govrsc.org

Ruthenium(II) Complexes Ruthenium(II) arene complexes with this compound as a ligand, typically with a general formula of [(η⁶-arene)Ru(L)X₂] (where L is this compound), have been synthesized and evaluated against melanoma cell lines. mdpi.comresearchgate.net The arene ligand (such as p-cymene, benzene, or hexamethylbenzene) and the halide ligand (Cl or I) were varied to establish SAR. researchgate.net The highest cytotoxic activities were observed for ruthenium(II) complexes bearing the this compound ligand. researchgate.netresearchgate.net In comparisons between patient-derived melanoma cell lines (DMBC11 and DMBC12), the complexes showed similar IC₅₀ values, though DMBC12 cells were generally more sensitive. researchgate.net However, in some studies, the Ru(II) complexes were found to be less cytotoxic than their corresponding free aminoflavone ligands or the analogous copper(II) complexes. researchgate.netmdpi.com

Platinum Complexes The development of platinum complexes as anticancer agents is a well-established field. While research has been conducted on platinum(II) complexes utilizing aminoflavone ligands, these studies have primarily focused on the 3-aminoflavone isomer, such as in trans-dichlorobis(3-aminoflavone)platinum(II). mdpi.commdpi.comnih.gov These complexes have shown cytostatic effects, but the scientific literature does not prominently feature the synthesis or biological evaluation of platinum complexes specifically derived from this compound.

Molecular Docking and Dynamics Studies

Computational methods such as molecular docking and molecular dynamics are crucial tools for elucidating the potential mechanisms of action and binding interactions of this compound derivatives at a molecular level.

N1-(flavon-7-yl)amidrazone Derivatives: For the highly active N1-(flavon-7-yl)amidrazone derivatives, molecular docking simulations were performed to understand their interaction with biological targets. nih.gov These studies revealed a similarity in the binding mode of the derivatives with the Bcr-Abl tyrosine kinase inhibitor, imatinib, suggesting a possible mechanism for their anticancer activity. mdpi.com

Sulfonamide Analogues: In another study, a series of sulfonamide analogues of this compound were designed and synthesized. nih.gov Molecular docking was used to predict their binding affinity and interaction mode within the active site of the enzyme topoisomerase II, a known target for anticancer drugs. mdpi.comnih.gov The docking results supported the in vitro findings that these compounds inhibit topoisomerase II. nih.gov The simulations showed that the compounds were held in the active pocket through a combination of hydrogen bonds and hydrophobic interactions with the enzyme-DNA complex, corroborating the biological data that identified one derivative (5x ) as having antiproliferative activity comparable to the standard drug Adriamycin. nih.gov

These computational studies are instrumental in rational drug design, helping to explain the structure-activity relationships observed in biological assays and guiding the synthesis of more potent and specific inhibitors based on the this compound scaffold. mdpi.comnih.gov

Preclinical and Clinical Research Landscape

In vitro and In vivo Studies

The initial exploration of 7-aminoflavone's therapeutic potential began with extensive in vitro (laboratory-based) and in vivo (animal) studies. These preclinical investigations aimed to elucidate its mechanism of action and evaluate its efficacy in cancer models.

In vitro studies using various human cancer cell lines revealed that this compound exhibits selective antiproliferative activity. aacrjournals.orgauajournals.org Notably, breast and renal cancer cell lines demonstrated particular sensitivity to the compound. biospace.comncats.iocancer.govasco.org Research indicated that the anticancer effects of aminoflavone are mediated through its interaction with the aryl hydrocarbon receptor (AhR). conicet.gov.arnih.govaacrjournals.org This interaction is crucial as it initiates a cascade of events, including the induction of cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2. cancer.govasco.orgaacrjournals.org These enzymes metabolize aminoflavone into reactive species that can covalently bind to DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in sensitive cancer cells. cancer.govasco.orgconicet.gov.arnih.govbenchchem.combiospace.com

Further in vitro research highlighted that the sensitivity of cancer cells to aminoflavone is linked to the expression of sulfotransferases (SULTs), particularly SULT1A1. nih.gov Transfecting AF-resistant cells with SULT1A1 rendered them sensitive to the drug. nih.gov The mechanism appears to involve the oxidation of aminoflavone by CYP enzymes to N-hydroxyl metabolites, which are then bioactivated by SULTs to form highly reactive nitrenium ions that damage DNA and proteins. nih.gov

The compound's activity is not solely dependent on the AhR pathway. Studies have shown that aminoflavone can inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key protein involved in tumor survival and progression, in an AhR-independent manner. nih.govaacrjournals.org

In vivo studies using animal models, primarily xenografts in mice where human tumor cells are implanted, provided further evidence of aminoflavone's antitumor activity. aacrjournals.orgbiospace.comresearchgate.net Significant tumor regression was observed in mice bearing human breast and renal cancer xenografts. aacrjournals.orgbiospace.comncats.iocancer.govbiospace.com For instance, in a mouse model of estrogen-dependent breast cancer, aminoflavone treatment led to a decrease in tumor size and growth rate. aacrjournals.org These studies also suggested that aminoflavone could target cancer stem cells, a subpopulation of cells within a tumor that are thought to drive tumor growth and recurrence. aacrjournals.org Treatment with aminoflavone was found to reduce the population of cancer stem cells and their ability to form mammospheres, which are 3D cultures enriched in stem-like cells. aacrjournals.org

Table 1: Summary of Key Preclinical Findings for this compound

| Research Area | Key Findings | Relevant Cancer Models | Citations |

|---|---|---|---|

| Mechanism of Action | Induces apoptosis via AhR activation and CYP1A1/1A2 metabolism. | Breast and renal cancer cell lines. | cancer.govasco.orgconicet.gov.arnih.govaacrjournals.orgaacrjournals.org |

| Requires sulfotransferase (SULT1A1) for bioactivation. | Breast cancer cell lines. | nih.gov | |

| Inhibits HIF-1α expression. | Breast cancer cell lines. | nih.govaacrjournals.org | |

| In Vitro Efficacy | Exhibits selective cytotoxicity against sensitive cancer cell lines. | Breast, renal, ovarian, and lung cancer cell lines. | aacrjournals.orgauajournals.orgbiospace.comncats.iocancer.govasco.org |

| In Vivo Efficacy | Demonstrates significant tumor regression in xenograft models. | Human breast and renal cancer xenografts in mice. | aacrjournals.orgbiospace.comncats.iocancer.govbiospace.comresearchgate.net |

| Targets and reduces cancer stem cell populations. | Estrogen-dependent breast cancer mouse model. | aacrjournals.org |

Current Status of Clinical Trials for Aminoflavone (AFP464)

Based on the promising preclinical data, a more soluble lysyl prodrug of aminoflavone, known as AFP464, was developed to facilitate clinical investigation. ncats.iocancer.gov This section details the progression of AFP464 through clinical trials and the eventual outcome of its development.

Phase I and Phase II Trials in Solid Tumors

The primary goals of Phase I clinical trials are to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of a new drug in humans. Several Phase I studies were initiated to evaluate AFP464 in patients with advanced solid tumors that were refractory to standard therapies. biospace.comveeva.com

One such study, which administered AFP464 intravenously on a weekly schedule, enrolled patients with a variety of solid tumors. asco.orgascopubs.org The trial established an MTD and identified dose-limiting toxicities. asco.orgascopubs.orgresearchgate.net Another Phase I trial also focused on patients with advanced solid tumors, aiming to define the safety and pharmacokinetic properties of the drug. biospace.comveeva.com These early trials provided the foundational data necessary to proceed to the next phase of clinical testing. biospace.com

Following the Phase I studies, Phase II clinical trials were designed to assess the efficacy of AFP464 in specific cancer types. The focus of these trials was primarily on patients with breast cancer, particularly estrogen receptor (ER)-positive breast cancer. biospace.comncats.iopatsnap.com One randomized Phase II study aimed to evaluate AFP464 alone or in combination with fulvestrant (B1683766) in ER-positive breast cancer patients who had progressed on aromatase inhibitor therapy. biospace.compatsnap.comdrugbank.com Another open-label Phase II trial was planned for patients with previously-treated ER-positive or triple-negative breast cancer. patsnap.compatsnap.com The rationale for focusing on these subtypes was supported by preclinical data showing particular sensitivity in these cancer models. biospace.comncats.io A key aspect of some of these trials was the use of the Aryl Hydrocarbon Receptor (AhR) as a potential biomarker to predict patient sensitivity to AFP464. biospace.com

Table 2: Overview of Key Clinical Trials for Aminoflavone (AFP464)

| Trial Phase | Trial Identifier | Patient Population | Key Objectives | Status | Citations |

|---|---|---|---|---|---|

| Phase I | NCT00348699 | Advanced Solid Tumors | Determine MTD, safety, and pharmacokinetics. | Completed | asco.orgascopubs.orgresearchgate.netpatsnap.com |

| - | Advanced Solid Tumors | Determine dose-limiting toxicity and MTD. | - | biospace.com | |

| Phase II | NCT01233947 | ER-Positive Breast Cancer | Evaluate efficacy of AFP464 +/- fulvestrant. | Terminated | biospace.compatsnap.comdrugbank.compatsnap.com |

| Phase II | NCT01015521 | ER-Positive or Triple-Negative Breast Cancer | Evaluate efficacy of AFP464. | Withdrawn | researchgate.netpatsnap.compatsnap.com |

Challenges and Discontinuation of Clinical Development

Despite the promising preclinical results and the progression to Phase II trials, the clinical development of aminoflavone (AFP464) was ultimately halted. ncats.iopatsnap.com The termination and withdrawal of the Phase II breast cancer trials marked the end of its clinical investigation. researchgate.netpatsnap.compatsnap.com

Several challenges contributed to this outcome. In the Phase I studies, while an MTD was established, dose-limiting toxicities were observed, including pulmonary toxicity. asco.orgascopubs.orgresearchgate.net The occurrence of serious adverse events, such as thrombosis and hepatitis, in a Phase I trial also raised safety concerns. researchgate.net Furthermore, a notable challenge in the clinical studies was the lack of observed tumor responses in some of the early trials. asco.orgascopubs.org The complexities of translating the selective cytotoxicity seen in preclinical models to a predictable and safe therapeutic effect in a diverse human patient population proved to be a significant hurdle. Ultimately, these challenges led to the discontinuation of the clinical development of aminoflavone (AFP464). ncats.ioresearchgate.net

Advanced Research Methodologies and Techniques

Spectroscopic Characterization (e.g., FTIR, NMR, ESI-HRMS)

The precise chemical structure and composition of 7-aminoflavone and its derivatives are confirmed through a combination of powerful spectroscopic techniques. These methods are essential for verifying the identity and purity of newly synthesized flavonoid compounds. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. The analysis of flavones reveals characteristic absorption bands. For instance, the stretching vibration of the carbonyl group (C=O) in the C-ring of the flavone (B191248) skeleton is typically observed in the region of 1650-1600 cm⁻¹. Other significant peaks correspond to C-O (ether) and C-N (amine) bonds, as well as the aromatic C-H and C=C bonds of the phenyl rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. Complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is crucial for unambiguous structure determination. For aminoflavonoids, comprehensive analysis using one- and two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the precise assignment of all chemical shifts and coupling constants. nih.gov Such detailed assignments have been successfully performed for a range of aminoflavones, confirming their molecular structure. nih.govsbq.org.br

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is utilized to determine the exact molecular weight and elemental formula of the compound. This technique provides a highly accurate mass measurement, which serves as a definitive confirmation of the compound's chemical formula (C₁₅H₁₁NO₂ for this compound). mdpi.comnih.gov

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| FTIR | Functional Group Identification | Vibrational frequencies of C=O, C-O, C-N, C-H bonds |

| ¹H & ¹³C NMR | Structural Elucidation | Chemical shifts (δ) and coupling constants (J) for each proton and carbon atom |

| ESI-HRMS | Molecular Formula Confirmation | Highly accurate mass-to-charge (m/z) ratio |

Electroanalytical Research (Cyclic and Differential Pulse Voltammetry)

Electroanalytical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are valuable for studying the redox properties of electroactive compounds like flavonoids. These methods can provide insights into the antioxidant potential of a molecule by measuring its oxidation and reduction potentials. nih.gov

In a typical CV experiment, the potential applied to an electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. nih.gov This provides information on the electrochemical reversibility of a reaction and key parameters like the anodic peak potential (Epa) and cathodic peak potential (Epc). nih.govnih.gov A lower oxidation potential generally suggests a higher antioxidant capacity. nih.gov DPV is a more sensitive technique where potential pulses are superimposed on a linear voltage ramp, which helps to minimize background charging currents and improve detection limits. nih.gov

While these techniques are widely used to assess the electrochemical behavior of phenolic compounds and flavonoids, specific studies detailing the cyclic and differential pulse voltammetry data for this compound are not extensively available in the reviewed scientific literature. nih.govnih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Simulations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of compounds like this compound from first principles. aps.org These simulations provide deep insights into the molecule's electronic structure, stability, and reactivity. nih.gov

DFT studies typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. researchgate.net From this optimized structure, a wide range of properties can be calculated. For example, simulations can predict vibrational frequencies, which can then be compared with experimental FTIR spectra to aid in peak assignments. nih.govresearchgate.net Similarly, NMR chemical shifts can be calculated and correlated with experimental data to confirm structural assignments. nih.gov

Furthermore, DFT is used to analyze the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. und.edu Although DFT has been applied to investigate related isoflavones, providing detailed analysis of their geometric and electronic properties, specific DFT studies focused solely on this compound are limited in the available literature. nih.govresearchgate.net

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR spectra for peak assignment. nih.gov |

| NMR Chemical Shifts | Aids in the confirmation of experimental NMR data. nih.gov |

| HOMO/LUMO Energies | Provides insights into electronic transitions and chemical reactivity. und.edu |

Bioinformatic and Omics Approaches (e.g., Gene Expression Profiling, In silico Profiling)